

2-Fluoro-6-(trifluoromethyl)benzonitrile safety data sheet (SDS) information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Fluoro-6-(trifluoromethyl)benzonitrile
Cat. No.:	B108081

[Get Quote](#)

Technical Support Center: 2-Fluoro-6-(trifluoromethyl)benzonitrile

Welcome to the technical support guide for **2-Fluoro-6-(trifluoromethyl)benzonitrile** (CAS No. 133116-83-3). This document is designed for our valued partners in research, discovery, and drug development. As a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, understanding the safe handling and experimental nuances of this compound is paramount to achieving reliable and reproducible results.^{[1][2]} This guide moves beyond a standard Safety Data Sheet (SDS) to provide practical, field-tested insights in a troubleshooting and FAQ format, empowering you to work safely and effectively.

Section 1: Core Safety Data & Hazard Profile FAQs

This section addresses the most common questions regarding the intrinsic hazards of **2-Fluoro-6-(trifluoromethyl)benzonitrile**.

Q1: What are the primary dangers I should be aware of when working with this compound?

A1: **2-Fluoro-6-(trifluoromethyl)benzonitrile** is classified as hazardous under the Globally Harmonized System (GHS). The primary dangers are acute toxicity if ingested, inhaled, or in contact with skin; it also causes significant skin and eye irritation and may irritate the respiratory system.^[3] The signal word for this chemical is "Warning".^[3]

Q2: The SDS lists multiple hazard codes (e.g., H302, H315). Can you summarize them in a clear table?

A2: Certainly. Understanding these codes is the first step in a proper risk assessment. The table below breaks down the GHS hazard statements associated with this compound.

GHS Hazard Code	Hazard Statement	Implication for the Researcher
H302	Harmful if swallowed	Accidental ingestion can lead to acute illness. Do not eat, drink, or smoke in the lab.
H312	Harmful in contact with skin	The compound can be absorbed through the skin, causing systemic effects. Proper gloves are mandatory.
H332	Harmful if inhaled	Inhaling dust or vapors can cause acute health issues. Work in a well-ventilated area, preferably a fume hood.
H315	Causes skin irritation	Direct contact can cause redness, itching, or inflammation. Avoid all skin contact.
H319	Causes serious eye irritation	Vapors or direct contact can cause significant eye damage. Eye protection is essential.
H335	May cause respiratory irritation	Inhalation may lead to coughing, shortness of breath, and irritation of the nasal passages and throat.

Q3: What are the key physical properties I need to know for experimental setup and storage?

A3: The physical properties are critical for safe handling and for predicting behavior under experimental conditions. Note the low melting point, which means it may be a liquid or a solid depending on your laboratory's ambient temperature.[\[1\]](#)

Property	Value	Source
CAS Number	133116-83-3	[3]
Molecular Formula	C ₈ H ₃ F ₄ N	[1] [3]
Molecular Weight	189.11 g/mol	[1]
Appearance	White to almost white powder to lump	[1]
Melting Point	28 °C	[1]
Density	1.373 g/mL at 25 °C	[2]
Flash Point	99 °C (210.2 °F) - closed cup	

Section 2: Handling Protocols & PPE

Troubleshooting

This section provides a troubleshooting guide for common issues and questions related to daily laboratory handling and personal protective equipment (PPE).

Q1: I'm setting up a new workflow. What is the mandatory PPE for handling **2-Fluoro-6-(trifluoromethyl)benzonitrile**?

A1: Due to the compound's acute toxicity and irritant properties, a comprehensive PPE strategy is non-negotiable.[\[3\]](#)

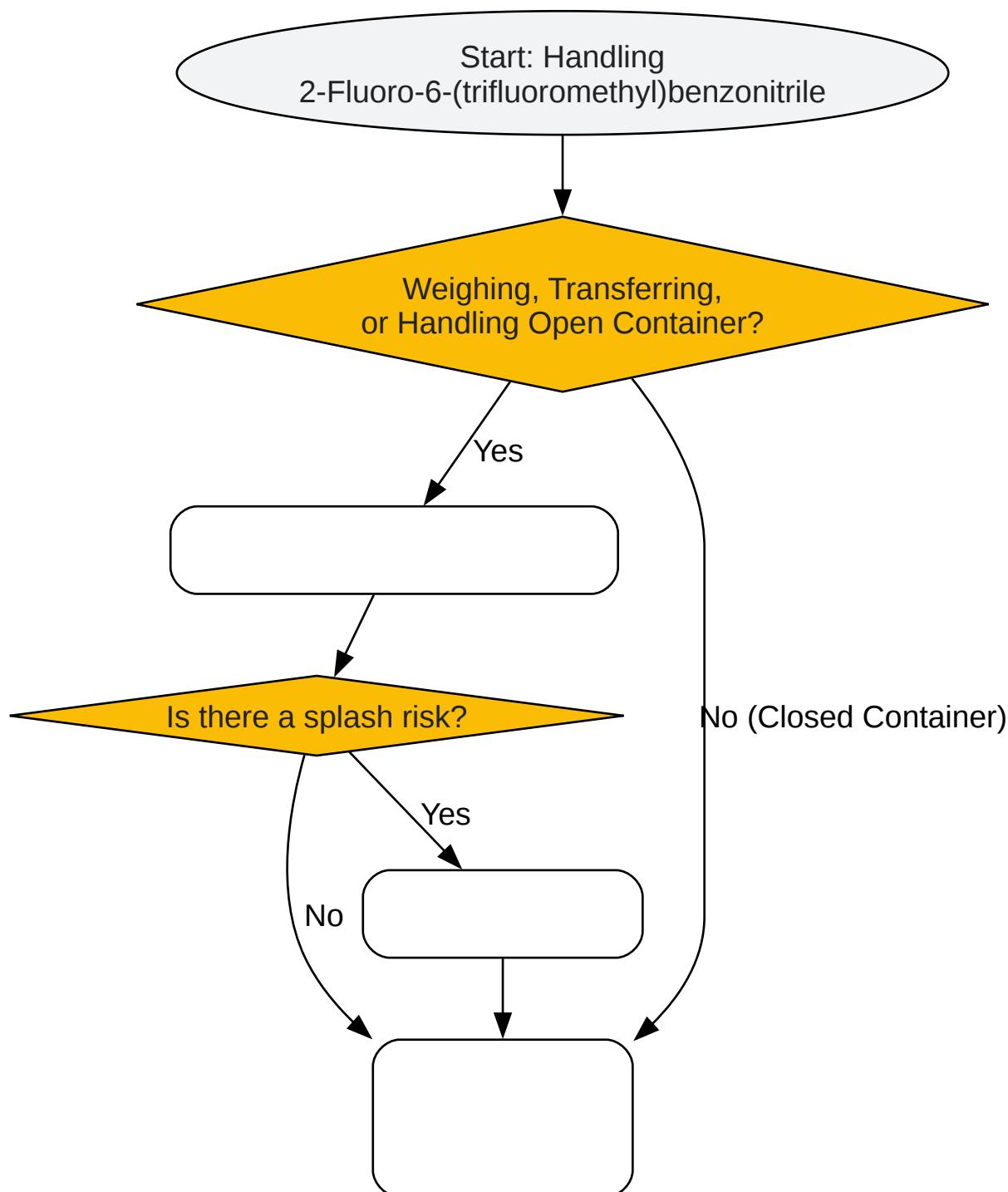
- Eye/Face Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[\[4\]](#)[\[5\]](#) This is to protect against the serious eye irritation (H319) hazard.
- Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use. Given the H312 (Harmful in contact with

skin) classification, you must remove and dispose of contaminated gloves immediately and wash your hands thoroughly.[4]

- **Body Protection:** A standard laboratory coat is required. For procedures with a higher risk of splashes or dust generation, consider a chemically resistant apron.
- **Respiratory Protection:** All weighing and transfers must be conducted inside a certified chemical fume hood to mitigate the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) risks.[4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates is necessary.[6]

Q2: The compound's melting point is 28°C, close to my lab's temperature. How do I handle a "semi-solid"?

A2: This is an excellent question that highlights a practical challenge. A low melting point means the material's consistency can change.


- **If Solid:** Handle as a fine powder. Be extremely cautious to avoid generating dust. Use spatulas and weighing papers designed to minimize static and aerosolization.
- **If Liquid/Melted:** Handle with the same caution as a volatile liquid. Use a positive-displacement pipette or a glass syringe for transfers. The primary risk here is splashes and increased vapor pressure.
- **Best Practice:** To ensure consistent handling, you can cool a small portion of the container in an ice bath to solidify it before weighing. Conduct all such operations within a chemical fume hood.

Experimental Protocol: Safe Weighing and Handling Workflow

- **Preparation:** Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
- **Staging:** Place a calibrated balance, weighing paper or boat, spatulas, and your reaction vessel inside the fume hood.

- Transfer: Retrieve the container of **2-Fluoro-6-(trifluoromethyl)benzonitrile**. If the material is partially melted, consider cooling to handle as a consistent solid.
- Weighing: Slowly open the container inside the hood. Use a clean spatula to carefully transfer the desired amount to the weighing vessel. Avoid any rapid movements that could create dust.
- Addition: Carefully add the weighed compound to your reaction vessel.
- Cleanup: Securely close the stock container. Decontaminate the spatula and weighing area with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of all contaminated disposables (gloves, weighing paper) in the designated solid hazardous waste container.
- Final Wash: After the procedure is complete, remove your gloves and wash your hands thoroughly with soap and water.

Diagram: PPE & Engineering Control Decision Logic

[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting appropriate safety controls.

Section 3: Emergency Response & First Aid Troubleshooting

This section provides clear, actionable steps for emergency situations.

Q1: I've spilled a small amount (less than 5 grams) of the solid on the floor of the fume hood. What's the protocol?

A1: For a small, contained spill inside a fume hood, follow these steps.

- Alert: Announce the spill to others in the lab. Keep the fume hood running.
- Isolate: Ensure you are wearing your full PPE. Prevent the material from spreading by creating a dam with absorbent pads if it is in liquid form.
- Clean: Do NOT use water. For a solid, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust. For a liquid, cover with an inert absorbent material (like vermiculite or sand), allow it to soak up, and then scoop the mixture into the waste container.[\[4\]](#)
- Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Place all cleanup materials into the hazardous waste container.
- Report: Report the incident to your Environmental Health and Safety (EHS) department as required by your institution.

Q2: What is the correct first aid for skin or eye exposure?

A2: Immediate action is critical.

- Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[\[7\]](#) While flushing, remove any contaminated clothing. Seek immediate medical attention.[\[4\]](#)
- Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[\[7\]](#) Remove contact lenses if present and easy to do. Seek

immediate medical attention.[4]

- Inhalation: Move the affected person to fresh air immediately. If they are having trouble breathing, call for emergency medical assistance.[7]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the emergency responders.[4][7]

Section 4: Storage & Experimental FAQs

Q1: What are the ideal storage conditions for this compound?

A1: To ensure safety and maintain chemical integrity, store **2-Fluoro-6-(trifluoromethyl)benzonitrile** in a tightly closed container in a dry, cool, and well-ventilated area.[7] The storage area should be a locked cabinet or room accessible only to authorized personnel.[3]

Q2: Are there any chemicals or substance classes that are incompatible with this compound?

A2: Yes. Avoid storing it with strong oxidizing agents.[4] Reactions with strong oxidizers can be exothermic and potentially violent, and may liberate toxic gases.

Q3: My research involves developing new drug candidates. Why is this specific molecule a valuable building block?

A3: This compound is highly valued in medicinal chemistry for several reasons. The trifluoromethyl (-CF₃) group significantly increases the molecule's lipophilicity (its ability to dissolve in fats and lipids).[1] This property can dramatically improve a drug candidate's ability to cross cell membranes, enhancing its bioavailability and therapeutic efficacy. The fluoro- and nitrile- groups also provide versatile chemical handles for further synthetic modifications.[1]

References

- **2-FLUORO-6-(TRIFLUOROMETHYL)BENZONITRILE** - Safety Data Sheet - ChemicalBook.
URL: https://www.chemicalbook.com/sds/133116-83-3_cb7200971.htm
- **2-Fluoro-6-(trifluoromethyl)benzonitrile** - Chem-Impex. URL:
<https://www.chemimpex.com/products/2-fluoro-6-trifluoromethyl-benzonitrile>
- **2-FLUORO-6-(TRIFLUOROMETHYL)BENZONITRILE** | 133116-83-3 - ChemicalBook. URL:
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7200971.htm

- **2-Fluoro-6-(trifluoromethyl)benzonitrile** 97% | 133116-83-3 - Sigma-Aldrich. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/335592>
- SAFETY DATA SHEET - 2-Fluoro-5-(trifluoromethyl)benzonitrile - Fisher Scientific. URL: https://www.fishersci.com/sds/02192_SDS.PDF
- Exploring 2,4,6-Trifluorobenzonitrile: Properties and Applications - ChemBeq. URL: [https://www.chembeq.com/2-fluoro-6-\(trifluoromethyl\)benzonitrile/](https://www.chembeq.com/2-fluoro-6-(trifluoromethyl)benzonitrile/)
- SAFETY DATA SHEET - **2-Fluoro-6-(trifluoromethyl)benzonitrile** - Fisher Scientific. URL: https://www.fishersci.com/sds/133116-83-3_SDS.PDF
- SAFETY DATA SHEET - 2-Fluoro-5-(trifluoromethyl)benzonitrile (UK) - Fisher Scientific. URL: https://www.fishersci.co.uk/sds/02192_SDS_UK.PDF
- SAFETY DATA SHEET - 3-Fluoro-5-(trifluoromethyl)benzonitrile - Thermo Fisher Scientific. URL: https://www.thermofisher.com/sds/149793-69-1_SDS.PDF
- 2-Fluoro-6-methylbenzonitrile 97% | 198633-76-0 - Sigma-Aldrich. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/641544>
- SAFETY DATA SHEET - 2,4,6-Trifluorobenzonitrile - Fisher Scientific. URL: https://www.fishersci.com/sds/96606-37-0_SDS.PDF
- **2-Fluoro-6-(trifluoromethyl)benzonitrile** 97% Safety Information - Sigma-Aldrich (Merck). URL: <https://www.sigmaaldrich.com/IN/en/product/aldrich/335592>
- **2-Fluoro-6-(trifluoromethyl)benzonitrile** | CAS 133116-83-3 - Santa Cruz Biotechnology. URL: <https://www.scbt.com/p/2-fluoro-6-trifluoromethyl-benzonitrile-133116-83-3>
- SAFETY DATA SHEET - Generic - Sigma-Aldrich. URL: <https://www.sigmaaldrich.com/sds/en/236152>
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzonitrile SDS - Synquest Labs. URL: <https://www.synquestlabs.com/sds/3637-2-01.pdf>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZONITRILE | 133116-83-3 [chemicalbook.com]
- 3. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZONITRILE - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Fluoro-6-(trifluoromethyl)benzonitrile safety data sheet (SDS) information]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108081#2-fluoro-6-trifluoromethyl-benzonitrile-safety-data-sheet-sds-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com